molecular formula C22H21N3O3S B11397648 butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11397648
M. Wt: 407.5 g/mol
InChI Key: IFCIVQRGRVTGDL-UHFFFAOYSA-N
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Description

Butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, which can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The pyrrole ring is then constructed through a condensation reaction involving an appropriate diketone and an amine .

The final step involves esterification, where the carboxylic acid group of the intermediate is reacted with butanol in the presence of an acid catalyst to form the butyl ester . Reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation and ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the carbonyl group in the pyrrole ring can yield alcohol derivatives.

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate apart is the combination of the benzothiazole and pyrrole rings in a single molecule. This unique structure allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

butyl 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C22H21N3O3S/c1-2-3-12-28-22(27)14-8-10-15(11-9-14)25-13-17(26)19(20(25)23)21-24-16-6-4-5-7-18(16)29-21/h4-11,23,26H,2-3,12-13H2,1H3

InChI Key

IFCIVQRGRVTGDL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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